molecular formula C19H21N5O3 B2604044 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide CAS No. 2034317-72-9

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide

Cat. No. B2604044
CAS RN: 2034317-72-9
M. Wt: 367.409
InChI Key: PMPWZODLKDIEQR-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide, also known as CEP-33779, is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. The NF-κB pathway is a crucial signaling pathway involved in the regulation of inflammation, immune response, and cell survival. CEP-33779 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on compounds with similar pyrazine and cyclohexyl structures has demonstrated innovative synthetic routes and structural analyses. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions and subsequent modifications to obtain new classes of pseudopeptidic [1,2,4]triazines illustrates advanced synthetic techniques that could be applied to N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide (Sañudo et al., 2006).

Catalytic and Biological Activities

  • Complexes involving pyrazine derivatives have been explored for their catalytic, DNA binding, antibacterial, and antioxidant activities. A study on Schiff base complexes underscores the potential of pyrazine derivatives in catalysis and as bioactive molecules, which may parallel the applications of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide in similar domains (El‐Gammal et al., 2021).

Antifungal, Antibacterial, and Antioxidant Activities

  • The extraction and characterization of secondary metabolites from endophytic fungi, including pyridone and ceramide derivatives, reveal significant antimicrobial, antioxidant, and cytotoxic activities. These findings highlight the potential of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide in pharmacological and agricultural applications, given its structural affinity to active compounds (Xiao et al., 2014).

Material Science Applications

  • The research into the synthesis of fluoralkylated dihydroazolo[1,5-a]pyrimidines and their isomerism provides insights into material science applications, particularly in the development of novel materials with unique electronic or photophysical properties. This area could be relevant for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide, given the importance of its structural elements in materials chemistry (Goryaeva et al., 2009).

properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-ethoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-2-26-18-15(4-3-9-22-18)17(25)24-13-5-7-14(8-6-13)27-19-16(12-20)21-10-11-23-19/h3-4,9-11,13-14H,2,5-8H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPWZODLKDIEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-ethoxynicotinamide

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